2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a furan-2-ylmethyl group and a methylpropanamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the dichlorocyclopropyl group: This step involves the reaction of a suitable precursor with dichlorocarbene to form the dichlorocyclopropyl group.
Attachment to the phenoxy ring: The dichlorocyclopropyl group is then attached to a phenol derivative through an etherification reaction.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the phenoxy compound with a furan-2-ylmethyl halide under basic conditions to form the desired intermediate.
Formation of the methylpropanamide moiety: The final step involves the reaction of the intermediate with a suitable amine to form the methylpropanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders and as a hypolipidemic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to block the nuclear receptor PPARγ, which plays a crucial role in regulating lipid metabolism and glucose homeostasis . By inhibiting this receptor, the compound can reduce cholesterol levels and improve metabolic profiles.
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate: 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, known for its hypolipidemic activity.
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate: An ester derivative with similar chemical properties.
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19Cl2NO3 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C18H19Cl2NO3/c1-17(2,16(22)21-11-14-4-3-9-23-14)24-13-7-5-12(6-8-13)15-10-18(15,19)20/h3-9,15H,10-11H2,1-2H3,(H,21,22) |
InChI Key |
DJLQLQSTUNCRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
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